molecular formula C8H12N2O3 B2616806 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trione CAS No. 638138-07-5

1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trione

Cat. No. B2616806
CAS RN: 638138-07-5
M. Wt: 184.195
InChI Key: XHBMOOZKVMLXOV-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trione, also known as Levetiracetam, is a widely used antiepileptic drug that is used to treat seizures in patients suffering from epilepsy. It is a pyrrolidine derivative that was first discovered in 1980 and was approved by the FDA in 1999. Levetiracetam is known to be a highly effective drug with fewer side effects compared to other antiepileptic drugs.

Scientific Research Applications

1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem has been extensively studied for its antiepileptic properties. It has been found to be effective in treating partial seizures, myoclonic seizures, and generalized tonic-clonic seizures. In addition to its antiepileptic effects, 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem has also been studied for its potential therapeutic effects in treating other neurological disorders such as Alzheimer's disease, Parkinson's disease, and migraine headaches.

Mechanism of Action

The exact mechanism of action of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem is not fully understood. However, it is known to bind to a specific protein called synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters in the brain. By binding to SV2A, 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem is thought to reduce the release of neurotransmitters, thereby reducing the likelihood of seizures.
Biochemical and Physiological Effects:
1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem has been found to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of GABA, a neurotransmitter that is involved in inhibiting the activity of neurons. It has also been found to decrease the levels of glutamate, a neurotransmitter that is involved in stimulating the activity of neurons. These effects are thought to contribute to the antiepileptic properties of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem.

Advantages and Limitations for Lab Experiments

1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem has a number of advantages for use in lab experiments. It is a highly effective drug with fewer side effects compared to other antiepileptic drugs. It is also relatively easy to administer and has a well-established safety profile. However, there are some limitations to its use in lab experiments. For example, it has been found to have some effects on cognitive function, which may make it difficult to use in studies that involve cognitive tasks.

Future Directions

There are a number of future directions for research on 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem. One area of interest is the potential therapeutic effects of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem in treating other neurological disorders such as Alzheimer's disease, Parkinson's disease, and migraine headaches. Another area of interest is the development of new formulations of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem that may be more effective or have fewer side effects. Finally, there is a need for further research into the mechanism of action of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem, which may lead to the development of new drugs with similar or improved properties.

Synthesis Methods

The synthesis of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trionem involves the reaction between ethyl acetoacetate and 4,4-dimethyl-2-oxazoline in the presence of sodium hydride. The reaction leads to the formation of 1-(2-Methylpropyl)-1,3-diazinane-2,4,6-trione, which is then purified using standard techniques.

properties

IUPAC Name

1-(2-methylpropyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-5(2)4-10-7(12)3-6(11)9-8(10)13/h5H,3-4H2,1-2H3,(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBMOOZKVMLXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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